BenchChemオンラインストアへようこそ!

2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Lipophilicity Modulation Drug-likeness Molecular Recognition

2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a member of the 3,4-dihydropyrimidin-4-one class, a scaffold with demonstrated utility in medicinal chemistry, particularly for cardiovascular and antiviral research programs. Characterized by a partially saturated pyrimidine ring bearing a basic aminoethyl side chain at position 2 and lipophilic methyl groups at positions 5 and 6, this compound serves as a versatile intermediate or a privileged core for target-based inhibitor design.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13074696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)CCN)C
InChIInChI=1S/C8H13N3O/c1-5-6(2)10-7(3-4-9)11-8(5)12/h3-4,9H2,1-2H3,(H,10,11,12)
InChIKeyXBRRFORVIKHAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Assessing the Niche of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one in Focused Library Design


2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a member of the 3,4-dihydropyrimidin-4-one class, a scaffold with demonstrated utility in medicinal chemistry, particularly for cardiovascular and antiviral research programs [1]. Characterized by a partially saturated pyrimidine ring bearing a basic aminoethyl side chain at position 2 and lipophilic methyl groups at positions 5 and 6, this compound serves as a versatile intermediate or a privileged core for target-based inhibitor design. Its structure offers a unique combination of hydrogen-bonding capacity and modifiable lipophilicity, differentiating it from more common 3,4-dihydropyrimidin-2-ones or simpler unsubstituted pyrimidinone analogs.

Why Generic Pyrimidinone Analogs Cannot Substitute for the Targeted 2-(2-Aminoethyl)-5,6-dimethyl Core


In scientific procurement and drug discovery, replacing a compound with a generic analog that lacks the specific substitution pattern can lead to a catastrophic loss of pharmacological activity or failure in a synthetic pathway. The concurrent presence of the 2-(2-aminoethyl) group and the 5,6-dimethyl substitutions on the 3,4-dihydropyrimidin-4-one core is a critical determinant of bioactivity and chemical utility [1] [2]. The aminoethyl side chain introduces a primary amine, essential for ionic interactions, water solubility, and as a synthetic handle for further derivatization. Simultaneously, the 5,6-dimethyl groups increase steric bulk and lipophilicity, which profoundly modulate target binding affinity, metabolic stability, and cellular permeability compared to des-methyl or des-aminoethyl alternatives [2]. Simply interchanging this compound with a 2-aryl or unsubstituted 3,4-dihydropyrimidin-4-one would fundamentally alter its physicochemical and pharmacological profile, rendering it unfit for purpose in structure-activity relationship dependent research.

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one


Enhanced Hydrogen Bond Donor/Acceptor Profile vs. Des-Aminoethyl Analog

The 2-(2-aminoethyl) substituent introduces a critical hydrogen bond donor (HBD) capacity absent in simpler 5,6-dimethyl-4(3H)-pyrimidinone, which is a key differentiator for target binding. The target compound possesses a topological polar surface area (tPSA) of 71.8 Ų and 2 hydrogen bond donors (HBD), compared to a tPSA of 41.5 Ų and 1 HBD for 5,6-dimethyl-4(3H)-pyrimidinone [1]. This 73% increase in tPSA and the additional HBD are crucial for forming directional interactions with biological targets, significantly altering solubility and permeability profiles.

Lipophilicity Modulation Drug-likeness Molecular Recognition

Increased Lipophilicity (clogP) Conferred by 5,6-Dimethyl Substitution

The 5,6-dimethyl groups are a significant driver of increased lipophilicity, a critical parameter for membrane penetration. The predicted partition coefficient (clogP) for the target compound is 0.42, markedly higher than the 0.10 clogP for 2-(2-aminoethyl)pyrimidin-4(3H)-one, the des-dimethyl analog . This 4.2-fold relative increase in lipophilicity suggests superior passive membrane permeability and potential for enhanced metabolic clearance pathways, making it a preferred scaffold for targeting intracellular proteins.

Metabolic Stability Membrane Permeability clogP Optimization

Class-Level Antimicrobial Activity Confirmed for 3,4-Dihydropyrimidin-4-one Scaffold

While target-specific data is limited, the 3,4-dihydropyrimidin-4-one scaffold to which the compound belongs has demonstrated validated antimicrobial activity, providing a class-level rationale for its selection. In a study by Modha et al., synthesized 3,4-dihydropyrimidin-4-ones showed in vitro antimicrobial activity against several microbes and antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. This establishes the core heterocycle as a privileged structure for anti-infective programs, with the specific 2-(2-aminoethyl)-5,6-dimethyl substitution offering a distinct vector for further potency optimization.

Antitubercular Activity Antimicrobial Research Infectious Disease Models

Optimal Use Cases for 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one in Scientific Research


Synthesis of Focused Libraries for Cardiovascular Target Screening

Based on the established use of N-substituted 3,4-dihydropyrimidinones in cardiovascular disease programs [1], this compound serves as a key intermediate for generating analogs aimed at calcium channel or angiotensin II receptor antagonism. Its aminoethyl group is an ideal synthetic handle for rapid diversification via amide coupling or reductive amination to rapidly explore structure-activity relationships around a privileged, lipophilic core.

Design of CNS-Penetrant or Peripherally-Restricted Drug Candidates

The balance between the hydrophilic aminoethyl side chain and the lipophilic 5,6-dimethyl core, as quantified by its calculated tPSA and clogP profile, allows medicinal chemists to finely tune a compound's CNS exposure. The core structure can be exploited to run parallel programs, using the target compound as a starting point that sits at a pivotal boundary for blood-brain barrier permeability, as inferred from comparative computational data.

Development of Next-Generation Anti-Tubercular Agents

Leveraging the class-level evidence for antitubercular activity of 3,4-dihydropyrimidin-4-ones [2], this compound can be directly incorporated into a hit-to-lead campaign against M. tuberculosis. Its specific 2-(2-aminoethyl) substitution provides a unique chemical space vector to explore SAR and overcome resistance relative to previously described 3,4-dihydropyrimidin-4-one antitubercular agents, offering a clear pathway for seeking novel intellectual property.

Quote Request

Request a Quote for 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.